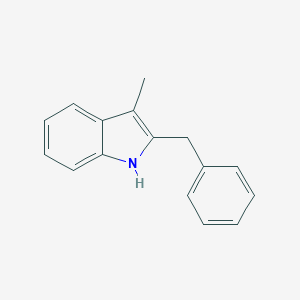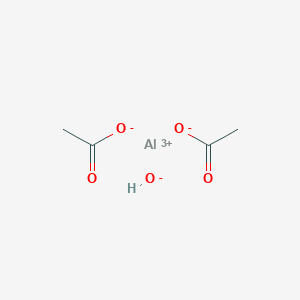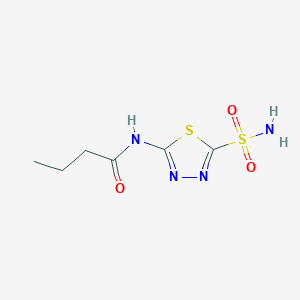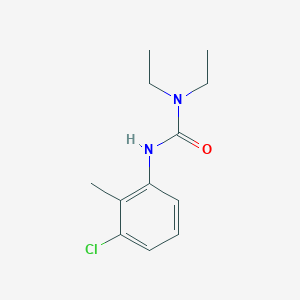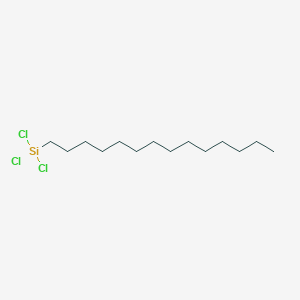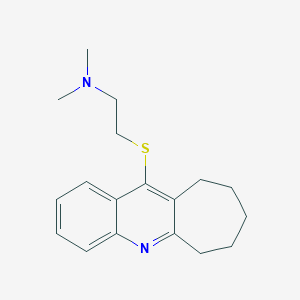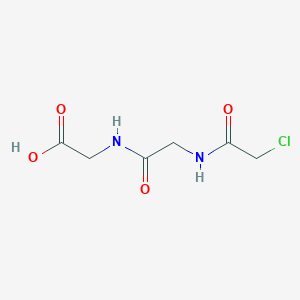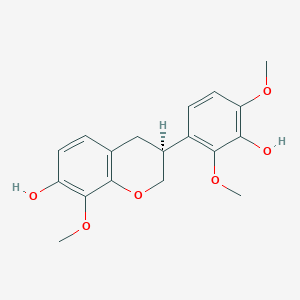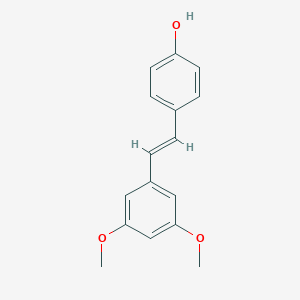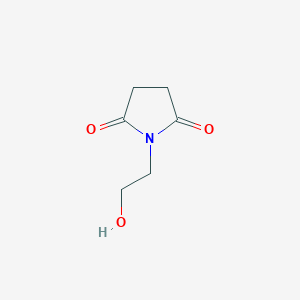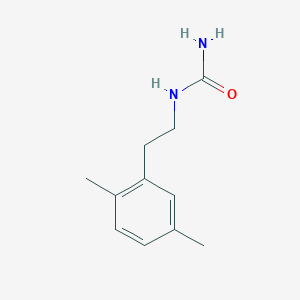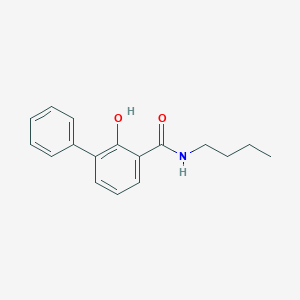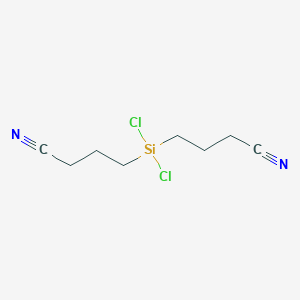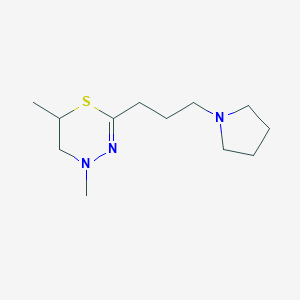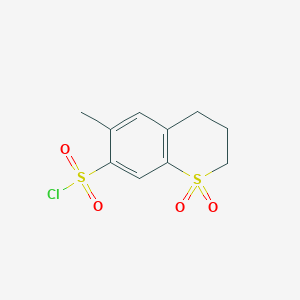
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide, also known as DBD, is a synthetic compound that has been widely used in scientific research. DBD has a unique structure that allows it to interact with biological systems in various ways.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide is complex and involves multiple pathways. 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.
Effets Biochimiques Et Physiologiques
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of reactive oxygen species production, and the induction of apoptosis in cancer cells. In addition, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has several advantages for use in lab experiments, including its unique structure, which allows it to interact with biological systems in various ways. However, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide also has limitations, including its potential toxicity and the need for careful dosing in experiments.
Orientations Futures
There are several future directions for research on 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide, including the development of more specific and potent analogs for use in therapeutic applications, the exploration of its potential as a modulator of ion channels in the cardiovascular system, and the investigation of its role in the regulation of cellular metabolism.
Conclusion
In conclusion, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide is a synthetic compound that has been widely used in scientific research. Its unique structure and multiple pathways of action make it an attractive target for further research. Future studies on 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide may lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzothiophene with methyl vinyl ketone, followed by the oxidation of the resulting intermediate with hydrogen peroxide. The final step involves the reaction of the resulting sulphone with thionyl chloride to produce 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide.
Applications De Recherche Scientifique
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a modulator of calcium channels, and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
1084-64-6 |
|---|---|
Nom du produit |
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide |
Formule moléculaire |
C10H11ClO4S2 |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3 |
Clé InChI |
JSNJMRWCUWQHKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2 |
SMILES canonique |
CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2 |
Autres numéros CAS |
1084-64-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



